molecular formula C12H14O2 B14812658 (E)-2-Methyl-3-(p-tolyl)but-2-enoic acid

(E)-2-Methyl-3-(p-tolyl)but-2-enoic acid

Cat. No.: B14812658
M. Wt: 190.24 g/mol
InChI Key: XAUUADVNCIAJNT-MDZDMXLPSA-N
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Description

(E)-2-Methyl-3-(p-tolyl)but-2-enoic acid ( 61712-26-3) is an unsaturated carboxylic acid with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound features a p-tolyl (4-methylphenyl) group and a methyl group attached to a but-2-enoic acid backbone, with the specific (E) configuration across the double bond imparting distinct stereochemical properties . As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex molecular architectures. Researchers can utilize its carboxylic acid functional group for further derivatization, such as esterification to create compounds like 3-hydroxy-2-methyl-3-p-tolyl-butyric acid ethyl ester (CAS 61746-89-2), or leverage its conjugated system in various chemical transformations . Its structural motifs are found in intermediates used across various chemical research domains. This product is intended For Research Use Only (RUO). It is not approved for human or animal consumption, diagnostic use, or any form of personal use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting. For specific storage and handling instructions, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-9+

InChI Key

XAUUADVNCIAJNT-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C)/C(=O)O)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)C(=O)O)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving E 2 Methyl 3 P Tolyl but 2 Enoic Acid

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for derivatives of butenoic acid often involves a combination of experimental and computational methods. For instance, the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether has been studied using Molecular Electron Density Theory (MEDT). researchgate.netmdpi.com This theoretical approach helps in understanding the molecular mechanism and the factors controlling selectivity. researchgate.netmdpi.com DFT-based reactivity indices can reveal the electrophilic and nucleophilic characters of the reactants, which in turn explains the regioselectivity of the reaction. mdpi.com

Kinetic studies are essential for understanding reaction rates and the factors that influence them. For example, in the hydrophenylation of ethylene (B1197577) catalyzed by platinum(II) complexes, mechanistic studies, including kinetic analysis, have shown that the reaction proceeds through ethylene coordination, insertion into the Pt-phenyl bond, and subsequent C-H activation. nih.gov The determination of kinetic isotope effects (kH/kD) provides evidence for the rate-determining step, which in this case is suggested to be the benzene (B151609) C-H activation. nih.gov

Table 1: Kinetic Data for Ethylene Hydrophenylation

Reactant Pair Kinetic Isotope Effect (kH/kD) Reference
C6H6 / C6D6 1.8(4) nih.gov
Stoichiometric Benzene C-H/C-D activation 1.4(1) nih.gov

Catalytic Effects on Stereoselectivity and Reaction Efficiency

Catalysts play a pivotal role in controlling the stereoselectivity and efficiency of organic reactions. Lewis acids, for example, have been shown to influence the photoisomerization of conjugated butenoic and dienoic esters. researchgate.net They can inhibit the photochemical deconjugation and shift the photoequilibrium towards the thermodynamically less stable Z isomer. researchgate.net This provides a method for preparing specific stereoisomers that might otherwise be difficult to obtain.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures, offering high stereoselectivity. mdpi.com The resolution of 3-aryl-butanoic acid derivatives has been successfully achieved using lipase (B570770) PS-C, yielding enantiomerically pure acids. mdpi.com The efficiency and selectivity of such enzymatic reactions are influenced by factors like the enzyme's specific activity, temperature, solvent, and the nature of the acyl group. mdpi.com

Transition metal catalysts are also crucial in various synthetic transformations. For instance, a concise and scalable total synthesis of a therapeutically relevant prostaglandin (B15479496) D2 metabolite was achieved using key transition metal-catalyzed steps, including a nickel-catalyzed dicarbofunctionalization and a palladium-catalyzed carbonylative oxaspirolactonization. purdue.edu

Table 2: Catalyst Effects on Reaction Outcomes

Reaction Catalyst Effect Reference
Photoisomerization of conjugated esters Lewis Acids (e.g., EtAlCl2) Shifts equilibrium to Z isomer researchgate.net
Hydrolysis of ethyl ester of 3-aryl-butanoic acid Lipase PS-C High enantioselectivity mdpi.com
Ethylene Hydrophenylation Cationic platinum(II) complexes Catalyzes the formation of ethylbenzene nih.gov
Prins Reaction HZSM-5 Catalyzes the synthesis of 3-methyl-3-buten-1-ol nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms in Related Structures

Intramolecular cyclization is a key process in the synthesis of cyclic compounds. The acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides proceeds through the hydrolysis of the cyano group to generate an N-urea sulfoximine, which then undergoes cyclocondensation. nih.gov Similarly, the cyclization of a delta-hydroxy acid to a delta-lactone involves an intramolecular reaction between the hydroxyl and carboxylic acid groups. youtube.com

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.comwiley-vch.de These reactions are fundamental in organic synthesis and can be catalyzed by acids. mvpsvktcollege.ac.in For example, the Beckmann rearrangement of ketoximes in an acidic medium produces N-substituted amides. mvpsvktcollege.ac.in The mechanism often involves the conversion of a hydroxyl group into a good leaving group by an acid, followed by the migration of an alkyl or aryl group. mvpsvktcollege.ac.in Tandem-addition rearrangements have been observed in the reaction of 2-butenoic acid with methyl-substituted benzynes. acs.org

In some cases, intramolecular reactions can be promoted by Brønsted acids, leading to cationic cyclization pathways. rsc.org For instance, the reaction of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH2 and a Brønsted acid leads to polysubstituted indenes. rsc.org The mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to fluorenones typically involves an intramolecular aromatic electrophilic substitution. chemrxiv.org

Bond Cleavage and Functional Group Interconversion Pathways

Understanding bond cleavage and functional group interconversion is fundamental to predicting reaction outcomes. In the context of organometallic chemistry, homolytic Pd(II)-C bond cleavage has been studied in the context of polymerization processes. harth-research-group.org DFT calculations can be used to assess the bond dissociation-free energy for such cleavages. harth-research-group.org

Acid-catalyzed cleavage of ethers, such as butyl phenyl ether, proceeds through protonation of the ether oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation and an alcohol. youtube.com The stability of the potential carbocation determines which bond is cleaved. youtube.com

Functional group interconversions are a cornerstone of organic synthesis. For example, the Baeyer-Villiger oxidation converts a ketone to an ester through the migration of an alkyl group from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Table 3: Mentioned Compounds

Compound Name
(E)-2-Methyl-3-(p-tolyl)but-2-enoic acid
3-methylene-2,4-chromandione
Methyl vinyl ether
Ethylene
Benzene
Ethylbenzene
N-cyano sulfoximines
Thiadiazine 1-oxides
Delta-hydroxy acid
Delta-lactone
Ketoximes
N-substituted amides
2-butenoic acid
o-(1-arylvinyl) acetophenone
Polysubstituted indenes
Alkyl biphenyl-2-carboxylates
Fluorenones
Butyl phenyl ether

Advanced Spectroscopic Characterization of E 2 Methyl 3 P Tolyl but 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the carboxylic acid proton, the vinylic proton, the aromatic protons of the p-tolyl group, and the two methyl groups. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in its specific electronic environment.

Predicted ¹H NMR Data: The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH~12.0 - 13.0Singlet (broad)-1HCarboxylic acid proton
H-3~7.7Singlet-1HVinylic proton
H-2', H-6'~7.4Doublet~8.02HAromatic protons ortho to the vinyl group
H-3', H-5'~7.2Doublet~8.02HAromatic protons meta to the vinyl group
Ar-CH₃~2.4Singlet-3HTolyl methyl protons
C2-CH₃~2.1Singlet-3HMethyl protons at C2

Predicted ¹³C NMR Data: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
C-1~173Carboxylic acid (C=O)
C-3~142Vinylic carbon
C-4'~140Aromatic carbon (substituted with CH₃)
C-1'~132Aromatic carbon (substituted with vinyl group)
C-2~129Vinylic carbon
C-3', C-5'~129.5Aromatic carbons
C-2', C-6'~129.8Aromatic carbons
Ar-CH₃~21Tolyl methyl carbon
C2-CH₃~15Methyl carbon at C2

The aromatic protons (H-2'/H-6' and H-3'/H-5') are expected to form an AA'BB' system, which often simplifies to two distinct doublets. The lack of a proton on the adjacent vinylic carbon (C-2) results in the vinylic proton (H-3) appearing as a singlet. Similarly, the methyl group at C-2 appears as a singlet due to the absence of adjacent protons.

To confirm the assignments and establish the connectivity of the molecular framework, several two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would primarily show the coupling between the ortho and meta protons of the p-tolyl ring (H-2'/H-6' with H-3'/H-5'). Other correlations would be absent due to the isolated nature of the other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations include: H-3 with C-3; H-2'/H-6' with C-2'/C-6'; H-3'/H-5' with C-3'/C-5'; the Ar-CH₃ protons with the Ar-CH₃ carbon; and the C2-CH₃ protons with the C2-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would be:

Protons of the C2-CH₃ group to C-1 (carboxyl), C-2, and C-3.

Vinylic proton H-3 to C-1, C-2, C-1', and C-2'/C-6'.

Protons of the Ar-CH₃ group to C-3', C-4', and C-5' of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The Infrared (IR) and Raman spectra are expected to show characteristic absorption bands for the carboxylic acid, alkene, and aromatic moieties.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3050MediumC-H stretchAromatic & Vinylic
~2950MediumC-H stretchMethyl
~1690StrongC=O stretchCarboxylic Acid
~1630MediumC=C stretchAlkene
~1610, ~1510MediumC=C stretchAromatic Ring
~1420MediumO-H bendCarboxylic Acid
~1300StrongC-O stretchCarboxylic Acid
~820StrongC-H bend (out-of-plane)1,4-disubstituted aromatic

The most prominent feature in the IR spectrum would be the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretching absorption. The C=C stretching frequency of the alkene is conjugated with both the aromatic ring and the carbonyl group, which influences its position.

In the solid state, (E)-2-Methyl-3-(p-tolyl)but-2-enoic acid is expected to exist as a centrosymmetric dimer through intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. This strong hydrogen bonding has significant effects on the vibrational spectra compared to the gas phase or dilute solution:

O-H Stretching: The O-H stretching band becomes exceptionally broad (spanning from ~3300 to 2500 cm⁻¹) and shifts to a lower frequency.

C=O Stretching: The carbonyl stretching frequency decreases due to the weakening of the C=O bond through its involvement in the hydrogen bond.

Low-Frequency Modes: New vibrational modes corresponding to the hydrogen bond itself appear in the far-infrared region.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For (E)-2-Methyl-3-(p-tolyl)propenoic acid (C₁₂H₁₄O₂), the exact molecular weight is 190.0994 g/mol .

The Electron Ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 190. The fragmentation pattern would likely involve initial losses of small, stable molecules or radicals from the carboxylic acid group, followed by fragmentation of the propenoic chain and aromatic ring.

Predicted Major Fragmentation Peaks:

m/zProposed FragmentIdentity
190[M]⁺˙Molecular Ion
175[M - CH₃]⁺Loss of a methyl radical
145[M - COOH]⁺Loss of the carboxyl radical
117[C₉H₉]⁺Tolyl-propargyl cation, a common fragment in similar structures
115[C₉H₇]⁺Loss of H₂ from m/z 117
91[C₇H₇]⁺Tropylium cation (from the tolyl group)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₂H₁₄O₂, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes.

This technique, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. The experimentally measured mass is typically expected to be within a few parts per million (ppm) of the theoretical value, providing strong evidence for the compound's identity. Isomeric peptide analyses represent a significant challenge that can be addressed with high-resolution instrumentation. nih.gov

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₂H₁₄O₂
Calculated Exact Mass190.0994 u
Ionization Mode (typical)[M-H]⁻ (Negative ESI)
Calculated m/z for [M-H]⁻189.0921

GC-MS and LC-MS Method Development for Purity and Identification

Chromatography coupled with mass spectrometry is essential for separating the target compound from impurities and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the carboxylic acid group, direct analysis of this compound by GC-MS can be challenging due to its polarity and thermal lability. Derivatization is often employed to increase volatility and thermal stability. nih.gov Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a less polar trimethylsilyl (B98337) group. The resulting derivative can be readily analyzed. nih.gov Identification is confirmed by matching the retention time and the mass spectrum of the analyte with that of a reference standard. The mass spectrum in electron ionization (EI) mode provides a characteristic fragmentation pattern that serves as a molecular fingerprint. ajbls.comresearchgate.net

Table 2: Illustrative GC-MS Method Parameters for Derivatized Analyte
ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1 mL/min
Oven ProgramInitial 100°C (2 min), ramp 10°C/min to 280°C (hold 5 min)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-450 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of polar compounds like carboxylic acids without the need for derivatization. nih.gov A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid like formic acid to improve peak shape. nih.gov Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻. wordpress.com LC-MS methods can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accurate purity assessment. nih.govijpsr.comnih.gov

Table 3: Illustrative LC-MS Method Parameters
ParameterCondition
LC ColumnC18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart at 30% B, increase to 95% B over 10 min, hold for 2 min
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative
Mass AnalyzerTime-of-Flight (TOF) or Quadrupole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its expected crystallographic parameters can be inferred from structurally similar compounds. nih.govresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5 - 10.5
b (Å)~7.0 - 9.0
c (Å)~12.0 - 15.0
β (°)~95 - 105
Z (Molecules/unit cell)4

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its potential for light emission.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is governed by its conjugated π-electron system, which includes the p-tolyl group and the α,β-unsaturated carboxylic acid moiety. Strong absorption bands corresponding to π→π* transitions are expected. nsf.gov Based on similar structures like (E)-3-(2-Methoxyphenyl)-2-butenoic acid, which exhibits absorption maxima at 216 nm and 258 nm, this compound is predicted to have a comparable absorption profile. mdpi.com The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. iau.ir

Table 5: Predicted Electronic Absorption Data
SolventPredicted λmax (nm)Transition
Ethanol~220 - 230π→π
Ethanol~260 - 275π→π

Photoluminescence Spectroscopy: Photoluminescence (fluorescence and phosphorescence) occurs when a molecule emits light after absorbing photons. While many aromatic carboxylic acids are not strongly fluorescent in solution at room temperature due to non-radiative decay pathways (e.g., vibrational relaxation and intersystem crossing), some may exhibit fluorescence under specific conditions, such as in rigid matrices or at low temperatures. The emission properties would be linked to the energy of the lowest excited singlet state (S₁). Factors such as molecular aggregation and solvent interactions can significantly quench or enhance fluorescence. researchgate.net A detailed study would be required to characterize the photoluminescent behavior, if any, of this compound.

Theoretical and Computational Chemistry of E 2 Methyl 3 P Tolyl but 2 Enoic Acid

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be a primary tool for analyzing (E)-2-Methyl-3-(p-tolyl)but-2-enoic acid.

Optimized Molecular Geometry and Electronic Structure Analysis

A DFT calculation would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Following optimization, various electronic properties could be determined, such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. These properties would offer insights into the molecule's polarity and reactive sites.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species. For this compound, the HOMO would likely be located on the electron-rich p-tolyl group and the double bond, indicating where it might act as an electron donor (nucleophile). The LUMO would likely be associated with the carboxylic acid group, suggesting a site for electron acceptance (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would be employed to explore the conformational flexibility of this compound over time. nih.gov These simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. The results would reveal the accessible conformations, the energy barriers between them, and the preferred shapes of the molecule in different environments (e.g., in a vacuum or in a solvent). This is particularly important for understanding the flexibility of the tolyl group and the carboxylic acid moiety relative to the butenoic acid backbone.

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

QSPR modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. For this compound, a QSPR study would involve compiling a dataset of structurally similar compounds with known properties (e.g., solubility, boiling point, or a specific biological activity). Mathematical models would then be developed to correlate molecular descriptors (calculated from the chemical structure) with these properties. Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound.

Supramolecular Interactions and Crystal Engineering Investigations

This area of study would focus on the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state, which is the foundation of crystal engineering. mdpi.comresearchgate.net

Hydrogen Bonding and π-π Stacking Interactions

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds. biointerfaceresearch.com In the solid state, it is highly probable that these molecules would form dimers through hydrogen bonding between their carboxylic acid groups. acs.org Additionally, the p-tolyl group provides a platform for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. biointerfaceresearch.comscienceopen.com Computational studies would quantify the energies of these interactions and predict the most likely packing arrangements in a crystal lattice. mdpi.com

Hirshfeld Surface Analysis and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis and crystal packing of this compound. This indicates that the crystal structure of this specific compound has likely not been determined or publicly reported.

Nucleation and Crystal Growth Mechanisms of Molecular Crystals

There is no specific research available detailing the nucleation and crystal growth mechanisms of this compound. The study of these mechanisms is a complex field of materials science that investigates the processes by which molecules assemble from a solution or melt to form an ordered crystalline solid.

Nucleation is the initial step where a small, stable cluster of molecules, or a nucleus, forms. This process can be either homogeneous, occurring spontaneously within a supersaturated solution, or heterogeneous, initiated on a foreign surface or impurity. Following nucleation, crystal growth proceeds by the addition of more molecules to the existing nucleus, leading to the development of larger, well-defined crystal facets. The rate of nucleation and growth is influenced by various factors including temperature, supersaturation, solvent, and the presence of impurities.

While the general principles of nucleation and crystal growth apply to molecular crystals, the specific pathways and kinetics for this compound have not been experimentally or computationally investigated. Such studies would require dedicated experimental setups to monitor crystal formation in real-time and could be supplemented by molecular dynamics simulations to understand the behavior of the molecules at the solution-crystal interface. Due to the absence of such dedicated research for this particular compound, no detailed findings or data tables can be presented.

Applications of E 2 Methyl 3 P Tolyl but 2 Enoic Acid in Scientific Research

Role as a Precursor in Complex Organic Synthesis

While specific examples detailing the extensive use of (E)-2-Methyl-3-(p-tolyl)but-2-enoic acid as a precursor in the synthesis of complex natural products are not widely documented in publicly available research, its structural features suggest its potential as a valuable building block in organic synthesis. The presence of a carboxylic acid group, a trisubstituted alkene, and an aromatic p-tolyl group provides multiple reactive sites for a variety of chemical transformations.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, or it can participate in coupling reactions. The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functionalities and the creation of stereocenters. The p-tolyl group can be functionalized through electrophilic aromatic substitution reactions, further increasing the molecular complexity.

Although direct applications in multi-step natural product synthesis are not explicitly detailed, the synthesis of related butenoic acid derivatives and their subsequent reactions are well-established in organic chemistry. For instance, butenoic acid scaffolds are utilized in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules. The principles of these reactions could theoretically be applied to this compound to access novel and complex molecular architectures.

Development of Luminescent Molecular Crystals and Optoelectronic Materials (via related derivatives)

A significant area of application for derivatives of this compound is in the field of materials science, specifically in the development of luminescent molecular crystals and optoelectronic materials. Research has demonstrated that organic compounds incorporating a p-tolylbut-2-enoic acid scaffold can serve as building blocks for creating highly stable and efficient photoluminescent materials.

One notable example is the synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid. This derivative has been successfully used to create organic molecular crystals that exhibit highly stable photoluminescence under ambient conditions. Remarkably, the photoluminescent signal of these crystals has been shown to persist for at least 10 years. This long-term stability is a critical attribute for practical applications in optical and optoelectronic devices.

The study of these molecular crystals revealed that aging can lead to a red shift in the absorption spectrum, while the photoluminescence peak positions remain largely unchanged. This suggests a high degree of structural rigidity in the crystalline lattice. Such stable luminescent materials hold promise for applications in areas like organic light-emitting diodes (OLEDs), optical sensors, and data storage.

Table 1: Photoluminescent Properties of a Molecular Crystal based on a this compound Derivative

PropertyObservation
Luminescence Stability Stable photoluminescence for at least 10 years at ambient conditions.
Effect of Aging A 30 nm red shift in the absorption spectrum was observed after 10 years.
Photoluminescence Peak The shape and position of the photoluminescence peaks did not significantly change over a decade.
Excitation Wavelength Increased efficiency was observed when the aged crystal was excited with green light (400 to 500 nm).

Synthetic Utility in the Preparation of Chemical Probes and Ligands

The structural framework of this compound makes it a potential candidate for the synthesis of chemical probes and ligands for various biological and chemical systems. The carboxylic acid group can be used to conjugate the molecule to other entities, such as fluorescent dyes or biotin, to create probes for bioimaging or affinity-based purification.

Furthermore, the stereochemistry of the double bond and the potential for introducing chirality make this compound and its derivatives interesting for the design of chiral ligands for asymmetric catalysis. While specific examples of this compound being used for this purpose are not prominent in the literature, the synthesis of ligands from structurally related molecules is a common strategy in medicinal chemistry and catalyst development. For example, heterocyclic compounds derived from similar precursors have been explored for their medicinal properties.

Advanced Analytical Method Development Substrate

In the context of analytical chemistry, this compound can serve as a substrate for the development and validation of new analytical methods. Its distinct chemical structure, with a chromophore in the p-tolyl group and a carboxylic acid, makes it amenable to detection by various analytical techniques.

For instance, its ultraviolet (UV) absorbance would allow for quantification using high-performance liquid chromatography (HPLC) with a UV detector. The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, column type, and flow rate to achieve good separation and peak shape.

Table 2: Potential Analytical Techniques for this compound

Analytical TechniquePotential Application
High-Performance Liquid Chromatography (HPLC) Quantification and purity analysis, method development for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives after esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of synthesis.
Infrared (IR) Spectroscopy Identification of functional groups (carboxylic acid, C=C double bond).
UV-Visible Spectroscopy Quantification based on the absorbance of the p-tolyl group.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-Methyl-3-(p-tolyl)but-2-enoic acid?

The compound can be synthesized via condensation reactions under reflux conditions. For example, a solution of (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid in ethanol is combined with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, followed by reflux and recrystallization from ethanol to yield the product . Key steps include stoichiometric reagent ratios, temperature control, and purification via recrystallization.

Q. How can quantum chemical computations validate the molecular structure of this compound?

Density Functional Theory (DFT) calculations, such as the B3LYP functional with a 6-31G* basis set, optimize the 3D geometry and generate molecular orbital images. These models provide bond lengths, angles, and van der Waals surfaces, which are critical for confirming stereochemistry and electronic properties . Visualization tools (stick, ball-and-stick, space-filling models) aid in interpreting computational results.

Q. What spectroscopic techniques are essential for characterizing this compound?

Photoluminescence (PL) spectroscopy is crucial for analyzing optical properties. Baseline PL intensity and absorption spectra (e.g., 30 nm red shifts upon aging) should be recorded. UV-Vis and FTIR spectroscopy validate functional groups, while X-ray crystallography resolves crystal packing and conformation .

Advanced Research Questions

Q. How can structural rigidity explain the long-term photoluminescent stability of molecular crystals derived from this compound?

The compound’s rigid π-conjugated system and hydrogen-bonding networks minimize non-radiative decay, preserving PL intensity over 10 years at ambient conditions. Aging studies show stable PL peak positions despite absorption red shifts, attributed to reduced self-absorption effects in aged crystals . Methodologically, accelerated aging tests under controlled humidity/temperature can predict long-term stability.

Q. What strategies resolve contradictions in crystallographic refinement data for this compound?

SHELXL software is widely used for small-molecule refinement. Discrepancies in occupancy or thermal parameters may arise from twinning or disordered solvent. Strategies include:

  • Using high-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters.
  • Testing alternative space groups via SHELXS/SHELXD.
  • Incorporating restraints for chemically equivalent bonds/angles .

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.
  • Catalysis: Lewis acids (e.g., ZnCl₂) could accelerate condensation.
  • Kinetic control: Lowering reaction temperature reduces side reactions but may require extended reflux.
  • In-situ monitoring: TLC or HPLC tracks intermediate formation .

Methodological Considerations

  • Data Analysis:

    • For PL studies, normalize intensity to account for self-absorption and use Gaussian deconvolution to resolve overlapping peaks .
    • In crystallography, compare R-factors across refinement models to validate structural accuracy .
  • Experimental Design:

    • Include control experiments (e.g., synthesizing the (Z)-isomer) to confirm stereochemical outcomes.
    • Replicate aging studies under inert atmospheres to isolate oxidation effects .
  • Computational Validation:

    • Cross-check DFT-optimized structures with experimental XRD data to assess computational accuracy .

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